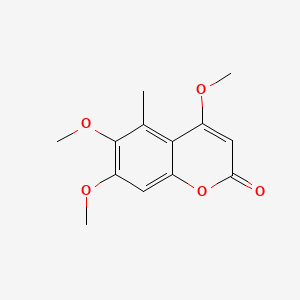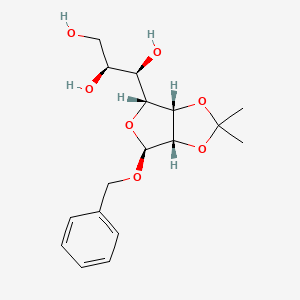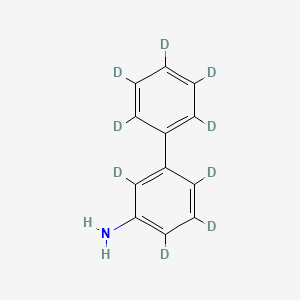
Ribavirin-5'-Monophosphat, Dilithiumsalz
Übersicht
Beschreibung
Ribavirin 5’-Monophosphate, Dilithium Salt is a potent, broad-spectrum antiviral agent. It is a metabolite of the prodrug ribavirin and exhibits significant antiviral activity, particularly against myxoviruses. The compound inhibits viral DNA and RNA replication in vitro by strongly inhibiting inosine monophosphate dehydrogenase, which is crucial for guanosine triphosphate synthesis .
Wissenschaftliche Forschungsanwendungen
Ribavirin 5’-Monophosphate, Dilithium Salt has extensive applications in scientific research:
Chemistry: Used as a substrate in enzymatic studies involving ribonucleoside diphosphate reductase.
Biology: Investigates viral replication mechanisms and nucleic acid synthesis.
Medicine: Explores antiviral therapies, particularly for diseases like HIV, influenza, and hepatitis.
Industry: Utilized in the development of antiviral drugs and therapeutic agents.
Wirkmechanismus
Target of Action
Ribavirin 5’-Monophosphate, Dilithium Salt primarily targets viral RNA replication . It specifically interacts with and inhibits the enzyme ribonucleoside diphosphate reductase , an essential player in nucleic acid synthesis .
Mode of Action
Ribavirin 5’-Monophosphate, Dilithium Salt exerts its antiviral activity by competitively inhibiting inosine monophosphate dehydrogenase (IMPDH) . This enzyme plays a crucial role in the synthesis of guanosine nucleotides, and its inhibition leads to a decrease in the intracellular GTP pool .
Biochemical Pathways
The compound affects the nucleic acid synthesis pathway . By inhibiting IMPDH, it disrupts the synthesis of guanosine nucleotides, thereby inhibiting the formation of new viral RNA strands .
Pharmacokinetics
Ribavirin 5’-Monophosphate, Dilithium Salt is a metabolite of the prodrug ribavirin . The antiviral effects of ribavirin require conversion to the monophosphate form via adenosine kinase . The compound’s solubility in PBS (pH 7.2) is 10 mg/ml .
Result of Action
The compound’s action effectively impedes the formation of new viral RNA strands, thereby halting viral replication . This broad-spectrum antiviral activity is particularly effective against myxoviruses .
Biochemische Analyse
Biochemical Properties
Ribavirin 5’-Monophosphate, Dilithium Salt inhibits viral DNA and RNA replication in vitro via the strong competitive inhibition of inosine monophosphate dehydrogenase (IMPDH), with a reported K i value of 270 nM, and thus inhibits guanosine triphosphate synthesis . This agent, a metabolite of the prodrug ribavirin, exhibits broad-spectrum antiviral activity, particularly against myxoviruses .
Cellular Effects
The antiviral effects of Ribavirin 5’-Monophosphate, Dilithium Salt require conversion to the monophosphate form via adenosine kinase . The anti-HIV activity of ribavirin in cultured human lymphocytes, as well as the anti-influenza activity of this prodrug in MDCK cells, have been attributed to Ribavirin 5’-Monophosphate, Dilithium Salt .
Molecular Mechanism
Ribavirin 5’-Monophosphate, Dilithium Salt exerts its antiviral activity by targeting viral RNA replication . It specifically interacts with and inhibits the enzyme ribonucleoside diphosphate reductase, an essential player in nucleic acid synthesis . By obstructing this enzyme, Ribavirin 5’-Monophosphate, Dilithium Salt effectively impedes the formation of new viral RNA strands, thereby halting viral replication .
Temporal Effects in Laboratory Settings
The stability of Ribavirin 5’-Monophosphate, Dilithium Salt is high, with a shelf life of at least 4 years when stored at -20°C
Metabolic Pathways
Ribavirin 5’-Monophosphate, Dilithium Salt plays a role in nucleic acid synthesis . It acts as a substrate for the enzyme ribonucleoside diphosphate reductase
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ribavirin 5’-Monophosphate, Dilithium Salt involves the phosphorylation of ribavirin. The reaction typically requires adenosine kinase to convert ribavirin to its monophosphate form . The dilithium salt form is achieved by neutralizing the monophosphate with lithium ions.
Industrial Production Methods
Industrial production methods for Ribavirin 5’-Monophosphate, Dilithium Salt are not extensively documented. the process likely involves large-scale phosphorylation reactions followed by purification and crystallization to obtain the dilithium salt form.
Analyse Chemischer Reaktionen
Types of Reactions
Ribavirin 5’-Monophosphate, Dilithium Salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the ribose moiety.
Substitution: Nucleophilic substitution reactions can occur at the ribose or triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include modified nucleoside analogs, which can have different antiviral properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ribavirin: The parent compound of Ribavirin 5’-Monophosphate, Dilithium Salt, used in antiviral therapies.
Acyclovir: Another antiviral agent used primarily for herpes simplex virus infections.
Ganciclovir: Used for cytomegalovirus infections.
Uniqueness
Ribavirin 5’-Monophosphate, Dilithium Salt is unique due to its broad-spectrum antiviral activity and its ability to inhibit multiple viral replication pathways. Its dilithium salt form enhances its solubility and stability, making it more effective in various research and therapeutic applications .
Eigenschaften
IUPAC Name |
dilithium;[5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N4O8P.2Li/c9-6(15)7-10-2-12(11-7)8-5(14)4(13)3(20-8)1-19-21(16,17)18;;/h2-5,8,13-14H,1H2,(H2,9,15)(H2,16,17,18);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMMZIYZANJRNU-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].C1=NC(=NN1C2C(C(C(O2)COP(=O)([O-])[O-])O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Li2N4O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)-1,6-di-O-acetyl-3-O-[(1R)-1-carboxyethyl]-2-deoxy-alpha-D-glucopyranose](/img/structure/B561742.png)


![[S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N',N'-Tetraacetic Acid](/img/structure/B561746.png)





